molecular formula C6H7NO3S B15340475 Methyl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate

Methyl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate

Cat. No.: B15340475
M. Wt: 173.19 g/mol
InChI Key: SMHKKWLLJGDZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of methyl acetoacetate with thiosemicarbazide under acidic conditions.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different derivatives based on the substituents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It has been studied for its potential antimicrobial and antifungal properties. Medicine: Research has explored its use in developing new drugs, particularly in the treatment of infections and inflammation. Industry: It is used in the production of dyes, pesticides, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in biological processes, leading to its antimicrobial and antifungal activities.

Comparison with Similar Compounds

  • Thiazole: A parent compound with similar biological activities.

  • Ritonavir: An antiretroviral drug containing a thiazole ring.

  • Sulfathiazole: An antimicrobial drug with a thiazole structure.

This compound continues to be a subject of interest in scientific research due to its versatile applications and potential benefits in various fields.

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Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

methyl 2-(4-oxo-1,3-thiazol-2-yl)acetate

InChI

InChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2-3H2,1H3

InChI Key

SMHKKWLLJGDZAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=O)CS1

Origin of Product

United States

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